molecular formula C22H25NO5 B12102413 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid

Cat. No.: B12102413
M. Wt: 383.4 g/mol
InChI Key: DWSWJZBOHZBSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid is a synthetic compound often used in organic chemistry and biochemistry. It is known for its role as a protecting group in peptide synthesis, which helps in the selective protection of amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid typically involves the protection of amino acids using the fluorenylmethoxycarbonyl (Fmoc) group. This process can be achieved through various methods, including the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids to form peptides, with the Fmoc group providing protection during the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide (NaN3) for azide formation, isobutoxycarbonyl chloride (IBC-Cl) for mixed anhydride formation, and various reducing agents for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Fmoc group allows for the formation of free amino acids, which can then undergo further reactions to form peptides or other derivatives .

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid involves the selective protection of amino groups during peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the stepwise addition of amino acids to form peptides. This process is crucial for the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid is unique due to its specific structure, which provides stability and selectivity during peptide synthesis. The presence of the hydroxy and dimethyl groups enhances its reactivity and versatility in various chemical reactions .

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid, commonly referred to as FMOC-L-leucine, is a compound of significant interest in medicinal chemistry and organic synthesis. Its structural complexity and functional groups contribute to its biological activity, particularly in peptide synthesis and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's molecular formula is C32H35NO14C_{32}H_{35}NO_{14}, with a molecular weight of approximately 657.63 g/mol. It features a fluorenylmethoxycarbonyl (FMOC) protective group, an amino group, a hydroxyl group, and a carboxylic acid moiety. The stereochemistry at the 2 and 3 positions (2R,3S) is critical for its biological interactions.

Biological Activity Overview

The biological activity of FMOC-L-leucine is influenced by its structural components. Key areas of research include:

  • Peptide Synthesis : The FMOC group serves as a protective group in peptide synthesis, preventing unwanted reactions during the assembly of peptide chains. This property is essential for producing peptides with specific biological functions.
  • Antimicrobial Activity : Similar compounds with fluorenyl groups have demonstrated antimicrobial properties against various bacterial strains. For example, derivatives of fluorenone have shown effectiveness against Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential : Research indicates that compounds similar to FMOC-L-leucine may inhibit the growth of cancer cells. Studies on fluorenone derivatives have highlighted their potential as topoisomerase inhibitors, which are crucial in cancer therapy .

Case Studies

  • Peptide Synthesis : A study demonstrated the successful use of FMOC-L-leucine in synthesizing bioactive peptides. The protective properties of the FMOC group allowed for selective coupling reactions without side reactions .
  • Antimicrobial Testing : A series of fluorenone derivatives were synthesized and tested against multiple microbial strains. The results indicated that modifications to the fluorenyl moiety enhanced antimicrobial activity significantly .
  • Anticancer Activity : In vitro studies showed that certain fluorenone derivatives exhibited potent anticancer activity by inducing apoptosis in cancer cell lines. These findings suggest that FMOC-L-leucine derivatives could be developed into effective anticancer agents .

Comparative Biological Activities

Compound NameStructure FeaturesBiological Activity
FMOC-L-leucineFluorenylmethoxycarbonyl groupPeptide synthesis
N-Acetyl-L-leucineSimple amino acid derivativeAntimicrobial properties
Fluorenylmethoxycarbonyl-L-alanineSimilar protective groupUsed in peptide synthesis
L-Valine derivativesBranched-chain amino acidsNeuroprotective effects

Synthesis Pathways

The synthesis of FMOC-L-leucine typically involves several steps:

  • Protection of Amino Group : The amino group is protected using the FMOC group.
  • Formation of Hydroxyl Group : Hydroxylation at the 3-position is achieved through specific reagents.
  • Final Coupling Reaction : The protected amino acid is coupled with other amino acids to form peptides.

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4,4-dimethylpentanoic acid

InChI

InChI=1S/C22H25NO5/c1-22(2,3)19(24)18(20(25)26)23-21(27)28-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-19,24H,12H2,1-3H3,(H,23,27)(H,25,26)

InChI Key

DWSWJZBOHZBSAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Origin of Product

United States

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